Cas no 70519-79-8 (3,4-diamino-1λ?-thiolane-1,1-dione dihydrochloride)

3,4-diamino-1λ?-thiolane-1,1-dione dihydrochloride structure
70519-79-8 structure
Product Name:3,4-diamino-1λ?-thiolane-1,1-dione dihydrochloride
CAS No:70519-79-8
MF:C4H12Cl2N2O2S
MW:223.121277809143
MDL:MFCD00456656
CID:547855
PubChem ID:16426974
Update Time:2025-07-22

3,4-diamino-1λ?-thiolane-1,1-dione dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3,4-Thiophenediamine,tetrahydro-, 1,1-dioxide, hydrochloride (1:2)
    • 3,4-Thiophenediamine,tetrahydro-, 1,1-dioxide, dihydrochloride (6CI,9CI)
    • Tetrahydro-3,4-thiophenediamine 1,1-dioxide dihydrochloride
    • Tetrahydrothiophene-3,4-diamine 1,1-dioxide dihydrochloride
    • 3,4-diamino-1λ?-thiolane-1,1-dione dihydrochloride
    • 3,4-diamino-1
    • 70519-79-8
    • EN300-235851
    • 3,4-Thiophenediamine,tetrahydro-,1,1-dioxide,hydrochloride(1:2)
    • Tetrahydrothiophene-3,4-diamine1,1-dioxidedihydrochloride
    • 1,1-dioxothiolane-3,4-diamine;dihydrochloride
    • F1068-0028
    • 3,4-diamino-1lambda6-thiolane-1,1-dione dihydrochloride
    • E?-thiolane-1,1-dione dihydrochloride
    • AKOS015958769
    • SCHEMBL11205208
    • Tetrahydrothiophene-3,4-diamine 1,1-dioxide dihydrochloride, AldrichCPR
    • MDL: MFCD00456656
    • Inchi: 1S/C4H10N2O2S.2ClH/c5-3-1-9(7,8)2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H
    • InChI Key: UYORTFNECMHCAN-UHFFFAOYSA-N
    • SMILES: Cl.Cl.S1(CC(C(C1)N)N)(=O)=O

Computed Properties

  • Exact Mass: 221.9996542g/mol
  • Monoisotopic Mass: 221.9996542g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 177
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 94.6Ų

3,4-diamino-1λ?-thiolane-1,1-dione dihydrochloride Security Information

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Additional information on 3,4-diamino-1λ?-thiolane-1,1-dione dihydrochloride

Introduction to 3,4-diamino-1λ?-thiolane-1,1-dione dihydrochloride (CAS No. 70519-79-8)

3,4-diamino-1λ?-thiolane-1,1-dione dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 70519-79-8, is a compound of significant interest in the field of medicinal chemistry and bioorganic synthesis. This heterocyclic derivative features a unique structural framework that combines amino and thiol functionalities with a dione moiety, making it a versatile intermediate for the development of novel therapeutic agents. The compound's molecular structure, characterized by its cyclic thiolane core and multiple reactive sites, positions it as a valuable building block for exploring pharmacophores in drug discovery.

The significance of 3,4-diamino-1λ?-thiolane-1,1-dione dihydrochloride lies in its potential applications across multiple domains of chemical biology. The presence of both amino and thiol groups provides opportunities for diverse chemical modifications, enabling the synthesis of complex molecules with tailored biological activities. In recent years, there has been growing interest in the development of thiol-based compounds due to their role in redox signaling and their ability to interact with biological targets in a reversible manner. This has made them particularly attractive for designing drugs that require precise control over their binding and release properties.

One of the most compelling aspects of 3,4-diamino-1λ?-thiolane-1,1-dione dihydrochloride is its utility as a precursor in the synthesis of bioactive molecules. The dione group serves as a reactive site for condensation reactions with various nucleophiles, while the amino groups can be further functionalized through acylation, alkylation, or coupling reactions. These features have been exploited in the design of peptidomimetics and other protein-targeting agents. For instance, recent studies have demonstrated the use of this compound in generating cyclic peptides that exhibit inhibitory activity against certain enzymes involved in inflammatory pathways. Such findings highlight its potential as a scaffold for developing next-generation therapeutic interventions.

The pharmacological relevance of 3,4-diamino-1λ?-thiolane-1,1-dione dihydrochloride has also been explored in the context of antimicrobial and antiviral applications. The thiol group is known to participate in disulfide bond formation, which is crucial for the stability and function of many proteins. By incorporating this moiety into drug candidates, researchers aim to enhance their interactions with microbial enzymes or viral proteases. Preliminary studies have shown that derivatives of this compound exhibit promising activity against resistant bacterial strains by disrupting essential metabolic pathways. These results underscore the importance of 3,4-diamino-1λ?-thiolane-1,1-dione dihydrochloride as a lead compound for further medicinal chemistry investigations.

In addition to its biological applications, 3,4-diamino-1λ?-thiolane-1,1-dione dihydrochloride has found utility in materials science and catalysis. The unique electronic properties of its heterocyclic core make it an interesting candidate for designing organic semiconductors or catalysts that participate in oxidation-reduction reactions. Researchers have leveraged its structural flexibility to develop novel ligands for transition metal complexes used in cross-coupling reactions. These advancements demonstrate the broad applicability of this compound beyond traditional pharmaceutical contexts.

The synthesis of 3,4-diamino-1λ?-thiolane-1,1-dione dihydrochloride involves multi-step organic transformations that highlight its synthetic versatility. Key steps typically include cyclization reactions to form the thiolane ring followed by functionalization at the 3 and 4 positions with amino groups. The final hydrochloride salt form enhances solubility and stability, making it more amenable to further derivatization and biological testing. Recent improvements in synthetic methodologies have enabled higher yields and purities, facilitating more efficient exploration of its chemical space.

From a computational chemistry perspective, 3,4-diamino-1λ?-thiolane-1,1-dione dihydrochloride has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, guiding rational modifications for improved binding affinity. These computational approaches are increasingly integrated into drug discovery pipelines to accelerate the design process and reduce experimental costs.

The future prospects for 3,4-diamino-1λ?-thiolane-1,1-dione dihydrochloride are vast and multifaceted. As our understanding of molecular interactions continues to evolve, new applications are likely to emerge from interdisciplinary collaborations between chemists and biologists. Ongoing research aims to expand its utility in areas such as gene therapy and regenerative medicine by developing novel derivatives with enhanced specificity and efficacy.

In conclusion,3 ,4 - diamino - 1 λ ? - thiolane - 1 , 1 - dione dihydrochloride ( CAS No . 70519 - 79 - 8 ) represents a remarkable compound with broad applications across medicinal chemistry , materials science , and catalysis . Its unique structural features offer unparalleled opportunities for innovation , making it a cornerstone in modern chemical research . As advancements continue to unfold , this compound is poised to play an increasingly pivotal role in shaping the future of therapeutic development .

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